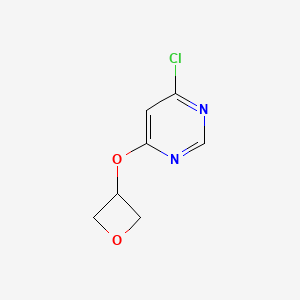
2-(4-(chlorométhyl)-1-éthyl-1H-pyrazol-3-yl)pyridine
Vue d'ensemble
Description
The compound “2-(4-(chloromethyl)-1-ethyl-1H-pyrazol-3-yl)pyridine” is a type of organochlorine compound. It consists of a pyridine core bearing a chloromethyl group . It is an alkylating agent and a precursor to pyridine-containing ligands .
Synthesis Analysis
The synthesis of similar compounds, such as 4-(chloromethyl)pyridine hydrochloride, involves several steps. For instance, 4-methylpyridine can be oxidized into 4-picolinic acid with potassium permanganate. The 4-picolinic acid can then react with methanol to produce methyl pyridine-4-carboxylate. This compound can be reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular structure of similar compounds, such as 2-chloromethylpyridine, has been studied. For instance, the crystal structure of 2-chloromethylpyridine is monoclinic, with specific dimensions and angles .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 2-chloromethylpyridine, have been studied. For instance, 2-chloromethylpyridine is a white solid with a melting point of 79 °C .Applications De Recherche Scientifique
Imagerie par résonance magnétique (IRM) Agents de contraste
Ce composé a été utilisé dans la synthèse de complexes de bisamide d'acide diéthylènetriaminepentaacétique Gd^3+. Ces complexes sont sensibles aux ions Zn^2+ et servent d'agents de contraste dans les IRM . La capacité à répondre à des ions spécifiques les rend précieux pour l'imagerie de certains types de tissus ou d'états pathologiques où les niveaux de Zn^2+ sont modifiés.
Pharmaceutiques anti-inflammatoires
Dans le domaine de la chimie médicinale, les dérivés de la pyrimidine, qui présentent une similitude structurale avec le composé donné, ont montré des effets anti-inflammatoires puissants . L'incorporation de groupes chlorométhyle et pyridine sur le cycle pyrimidine améliore les activités inhibitrices contre la sécrétion de NO et l'expression de l'iNOS, qui sont cruciales dans la réponse inflammatoire.
Synthèse organique
Le groupe chlorométhyle dans ce composé agit comme un site réactif pour les réactions d'alkylation. Il a été utilisé dans l'alkylation catalysée par une base de p-tert-butylcalix6arène et de p-tert-butylcalix5arène dans le DMF . Cette application est significative dans la synthèse de molécules organiques plus grandes et plus complexes.
Recherche peptidique
En synthèse peptidique, les groupes protecteurs sont essentiels. Ce composé trouve une application comme réactif pour la protection des extrémités carboxyle des peptides sous forme d'esters de 4-picolyle . Cela fournit une « poignée » polaire qui aide à la séparation et à la purification des peptides, une étape cruciale dans la recherche peptidique.
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions of research on similar compounds, such as trifluoromethylpyridines, include their applications in the agrochemical and pharmaceutical industries. They are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Propriétés
IUPAC Name |
2-[4-(chloromethyl)-1-ethylpyrazol-3-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-2-15-8-9(7-12)11(14-15)10-5-3-4-6-13-10/h3-6,8H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOKPISPQLNZNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C2=CC=CC=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(chloromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482324.png)
![7-(chloromethyl)-6-cyclopropyl-1-isobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1482325.png)
![1-methyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide](/img/structure/B1482326.png)



![(6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482335.png)
![(1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1482336.png)
![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1482338.png)
![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1482339.png)
![methyl 2-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate](/img/structure/B1482340.png)
![2-(2-(tert-butyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B1482341.png)


